molecular formula C17H26O B12654341 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol CAS No. 93892-34-3

6-Isobutyl-1,1,3,3-tetramethylindan-5-ol

Cat. No.: B12654341
CAS No.: 93892-34-3
M. Wt: 246.4 g/mol
InChI Key: NZXCKXLASHGCFV-UHFFFAOYSA-N
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Description

6-Isobutyl-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C₁₇H₂₆O and a molecular weight of 246.39 g/mol . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes an indan backbone substituted with isobutyl and tetramethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol typically involves the alkylation of an indan derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indan, followed by the addition of isobutyl bromide and tetramethylsilane as alkylating agents. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel complexes can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Isobutyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

  • 2,3-Dihydro-1,1,3,3-tetramethyl-6-(2-methylpropyl)-1H-inden-5-ol
  • 1H-Inden-5-ol, 2,3-dihydro-1,1,3,3-tetramethyl-6-(2-methylpropyl)-

Comparison: 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol is unique due to its specific substitution pattern on the indan backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

93892-34-3

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1,1,3,3-tetramethyl-6-(2-methylpropyl)-2H-inden-5-ol

InChI

InChI=1S/C17H26O/c1-11(2)7-12-8-13-14(9-15(12)18)17(5,6)10-16(13,3)4/h8-9,11,18H,7,10H2,1-6H3

InChI Key

NZXCKXLASHGCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1O)C(CC2(C)C)(C)C

Origin of Product

United States

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